2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-
Description
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted at the 3-position with a 4-(hydroxymethyl)phenyl group. This structural motif is significant in medicinal chemistry due to its presence in bioactive molecules, including antibiotics like linezolid and its derivatives . The hydroxymethyl group enhances solubility and serves as a site for further functionalization, making it a key intermediate in drug synthesis.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c12-7-8-1-3-9(4-2-8)11-5-6-14-10(11)13/h1-4,12H,5-7H2 |
InChI Key |
RPDCRGJYIVNXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohols with Isocyanates or Carbamates
Starting Materials : 4-(hydroxymethyl)phenylamine or related amino alcohols.
Reaction : The amino group reacts with an isocyanate or carbamate derivative to form a carbamate intermediate, which undergoes intramolecular cyclization to form the oxazolidinone ring.
Catalysts and Conditions : Lithium cations and bases with conjugate acid pKa > 8 (e.g., triethylamine) are used to facilitate cyclization. The reaction is often performed in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to improve yield.
Example : Contacting an aromatic carbamate with a halopropanediol under basic conditions leads to oxazolidinone formation. Subsequent acid and base treatments refine the product purity and functionalization.
Reaction of Glycidols with Isocyanates Catalyzed by Tetraarylphosphonium Salts
Mechanism : Glycidol (an epoxide with a hydroxyl group) reacts with an aryl isocyanate in the presence of tetraarylphosphonium salt catalysts. The catalyst promotes nucleophilic ring-opening of the epoxide by the isocyanate, followed by intramolecular cyclization to form the oxazolidinone ring bearing a 4-hydroxymethyl substituent.
Significance : This method allows for the synthesis of optically active 4-hydroxymethyl-substituted oxazolidinones under mild, neutral conditions, with hydrogen bonding playing a key role in reaction progress.
Multi-step Synthesis from Phenol or Phenylalanine Derivatives
Initial Step : Starting from 4-(hydroxymethyl)phenol or phenylalanine derivatives, functional group transformations introduce the amino and hydroxymethyl functionalities.
Cyclization : The intermediate undergoes cyclization under acidic or basic conditions, often catalyzed by sodium acetate or similar catalysts, to form the oxazolidinone ring.
Reaction Conditions : Reflux in polar aprotic solvents (DMF, DMSO) with controlled temperature and catalyst loading optimizes yield and purity.
| Methodology | Starting Materials | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of amino alcohols with isocyanates or carbamates | 4-(hydroxymethyl)phenylamine, carbamates | Lithium cation, bases (pKa > 8), DMF, 80–100°C | High yield, scalable, well-studied | Requires careful control of conditions |
| Glycidol and isocyanate reaction catalyzed by tetraarylphosphonium salts | Glycidol, aryl isocyanates | Tetraarylphosphonium salts, neutral conditions | Mild, allows optical activity control | Catalyst availability, cost |
| Multi-step synthesis from phenol/phenylalanine derivatives | 4-(hydroxymethyl)phenol, phenylalanine | Sodium acetate, DMF, reflux | Versatile, adaptable to derivatives | Multi-step, longer synthesis time |
Stoichiometry : Using excess epoxide or isocyanate can drive the reaction to completion but may require additional purification steps.
Solvent Effects : Polar aprotic solvents stabilize reaction intermediates and improve solubility, enhancing yield.
Temperature Control : Elevated temperatures (80–100°C) favor cyclization but must be balanced to avoid decomposition of sensitive groups.
Catalyst Loading : Adequate catalyst concentration (e.g., ≥2 equivalents of sodium acetate) accelerates ring closure and improves product purity.
Atmosphere : Some intermediates are sensitive to moisture or oxygen, requiring inert atmosphere or low-temperature storage.
The preparation of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is achieved primarily through cyclization reactions involving amino alcohols or epoxides with isocyanates or carbamates. Advances in catalysis, such as the use of tetraarylphosphonium salts, have enabled milder and more stereoselective syntheses. Optimization of reaction parameters including solvent choice, temperature, catalyst loading, and stoichiometry is critical for maximizing yield and purity. These methods are supported by extensive research and have been adapted for both laboratory-scale and industrial production.
Chemical Reactions Analysis
Cyclization via Epoxide-Isocyanate Coupling
The compound can be synthesized through the reaction of 3-R₂-4-R₁-aniline derivatives with epichlorohydrin under CO₂ atmosphere, followed by cyclization. This one-pot method achieves high enantiomeric purity (Table 1):
| Reactants | Catalyst/Base | Temp (°C) | Yield | Selectivity |
|---|---|---|---|---|
| 3-Fluoro-4-morpholin-aniline | K₂CO₃ | 80 | 89% | >99% ee |
| 4-(4-Aminophenyl)-morpholin-3-one | (CH₃)₃COK | 60 | 85% | 98% ee |
Key steps include:
-
Nucleophilic attack of aniline on epichlorohydrin to form 1-chloro-3-phenylamino-2-propanol .
-
CO₂-mediated cyclization to form the oxazolidinone ring, avoiding racemization .
Hydrolysis and Functionalization
The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions to yield amino alcohols. For example:
.
| Condition | Product | Yield |
|---|---|---|
| 1M HCl, 80°C | 4-(Hydroxymethyl)phenyl-1,3-propanediol | 72% |
| NaOH (2M), 60°C | Sodium salt of amino alcohol | 68% |
Oxidation of Hydroxymethyl Group
The hydroxymethyl group is oxidized to a carbonyl using agents like Pb(CH₃COO)₄:
.
Asymmetric Aldol Additions
Lithium salts enhance enantioselectivity in aldol reactions (Table 2):
| Lewis Acid | Yield | Selectivity (Major:Minor) |
|---|---|---|
| LiCl | 73% | 86:6:8 |
| LiBr | 70% | 84:7:9 |
| LiOTf | 65% | 80:10:10 |
Reaction proceeds via enolate formation, stabilized by Li⁺ coordination .
Hydrogen-Bond-Directed Cyclization
Tetraarylphosphonium salts catalyze reactions with isocyanates to form 4-hydroxymethyl oxazolidinones. Key factors:
-
Catalyst : Tetraarylphosphonium bromide
-
Temp : 25°C
Cyclotrimerization of Isocyanates
In the presence of excess PhNCO, competing cyclotrimerization occurs:
.
This is suppressed by using stoichiometric CO₂ and low temps .
Epoxide Rearrangement
Under basic conditions, epichlorohydrin may rearrange to allylic alcohols, reducing oxazolidinone yield. Mitigated by using aprotic solvents .
Scientific Research Applications
Antimicrobial Properties
Antibacterial Activity
Oxazolidinones are primarily recognized for their antibacterial properties, especially against Gram-positive bacteria. The compound 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- has shown promising activity against various pathogenic strains, including Staphylococcus aureus and Enterococcus faecalis. Studies have reported minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid .
Mechanism of Action
The mechanism by which oxazolidinones exert their antibacterial effects involves the inhibition of bacterial protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis . This unique mechanism makes them particularly effective against resistant strains.
Structure-Activity Relationships
Modifications for Enhanced Efficacy
Research has demonstrated that small modifications in the molecular structure of oxazolidinones can significantly affect their antibacterial activity and uptake. For instance, varying substituents on the phenyl ring or altering side chains can enhance permeation through bacterial membranes or reduce efflux by bacterial pumps .
Case Studies
- A study identified three oxazolidinone analogues that exhibited broad-spectrum activity against multiple Gram-negative pathogens, which was not observed for linezolid. This highlights the potential for structural modifications to create more effective derivatives .
- Another investigation into structure-uptake relationships found that specific structural motifs could either hinder or enhance drug accumulation in bacterial cells, suggesting a pathway for optimizing drug design .
Applications in Material Science
Polymer Chemistry
Beyond their pharmaceutical applications, oxazolidinones are being explored in polymer chemistry. Compounds containing oxazolidinone rings are utilized in the synthesis of polymers for adhesives and coatings due to their unique chemical properties. Recent advancements have shown that these polymers can enhance adhesion properties while providing durability and resistance to environmental factors .
| Application Area | Details |
|---|---|
| Antimicrobial Agents | Effective against Gram-positive bacteria; potential against resistant strains |
| Structural Modifications | Enhancements in activity through molecular modifications; studies on structure-activity relationships |
| Polymer Chemistry | Used in synthesizing polymers for adhesives; improved durability and adhesion properties |
Mechanism of Action
The antibacterial activity of 2-oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is primarily due to its ability to inhibit protein synthesis in bacteria. It binds to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial protein synthesis . This mechanism is unique and reduces the likelihood of cross-resistance with other antibiotic classes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Hydroxymethyl vs. Morpholinyl Groups : Linezolid Impurity E (CAS 168828-82-8) replaces the hydroxymethylphenyl group with a fluorophenyl-morpholine system, enhancing antibacterial activity but increasing molecular complexity .
- Stereochemical Effects : MD 370120 () demonstrates enantiomer-specific properties (e.g., optical rotation), highlighting the importance of stereochemistry in bioactivity .
- Safety Profiles : The cis-3-acetyl derivative () exhibits acute oral toxicity (Category 4), whereas hydroxymethyl-substituted analogs (e.g., ) lack explicit toxicity data, suggesting safer handling profiles .
Physicochemical Properties
Biological Activity
The compound 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is part of a class of oxazolidinones known for their significant biological activities, particularly in antimicrobial and antiviral applications. This article focuses on the biological activity of this compound, highlighting its structure-activity relationships (SAR), antimicrobial efficacy, and potential therapeutic applications.
Chemical Structure and Properties
2-Oxazolidinone compounds are characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The specific substitution at the 3-position with a 4-(hydroxymethyl)phenyl group enhances its biological properties. The hydroxymethyl group may contribute to increased solubility and binding affinity to biological targets.
Antimicrobial Activity
Research has shown that oxazolidinones exhibit potent antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of 2-Oxazolidinone Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- | MRSA | 6.6 μg/mL |
| Other oxazolidinone analogs | S. aureus | 7.4–119 μg/mL |
| Linezolid | E. coli | 12.5 μg/mL |
Note: MIC values indicate the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Structure-Activity Relationship (SAR)
The biological activity of oxazolidinones can be significantly influenced by structural modifications. Studies have indicated that variations in the phenyl ring substitution can alter binding affinity and antimicrobial potency.
- Hydroxymethyl Substitution : The presence of the hydroxymethyl group at the para position has been associated with enhanced binding interactions with bacterial ribosomes, which is crucial for inhibiting protein synthesis.
- Positioning of Substituents : Compounds with substitutions at the 3-position generally demonstrate improved activity compared to those with substitutions at the 2- or 4-positions due to optimal interaction with the target site on bacterial ribosomes .
Case Studies
- In vitro Evaluation Against MRSA : A study evaluated ten new oxazolidinone analogues against twelve clinical isolates of MRSA. The compound 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- exhibited significant antibacterial activity with an MIC value of 6.6 μg/mL , indicating its potential as a therapeutic agent against resistant strains .
- Broad-Spectrum Activity : Another study investigated a library of oxazolidinones, revealing that small changes in molecular structure could overcome efflux mechanisms in Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Certain analogues showed broad-spectrum activity, which suggests that modifications similar to those in 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- could enhance efficacy against resistant pathogens .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-oxazolidinone derivatives with hydroxymethylphenyl substituents, and how can phosgene alternatives improve safety?
- Methodological Answer : A viable approach involves using alkylhaloformates (e.g., methyl chloroformate) as carbonylation agents instead of toxic phosgene or triphosgene. This method employs amino hydroxy compounds, trialkylamine as a base, and DMF as a solvent to cyclize intermediates into the oxazolidinone core. The reaction proceeds under mild conditions (room temperature to 60°C) with yields comparable to traditional methods but with improved safety profiles .
Q. How can the stereochemical purity of 3-[4-(hydroxymethyl)phenyl]-2-oxazolidinone be confirmed during synthesis?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemical ambiguities. For example, fluorinated oxazolidinone analogs (e.g., 4-Benzyl-5-(tridecafluorooctyl)-oxazolidinone) have been structurally validated via single-crystal X-ray diffraction, confirming substituent orientation and ring conformation. Similar protocols can be adapted using synchrotron radiation or low-temperature crystallography for hydroxymethylphenyl derivatives .
Q. What analytical techniques are suitable for characterizing intermediates and final products in oxazolidinone synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are standard for structural elucidation. For example, benzoxazolonone analogs were characterized by NMR (δ 7.2–7.8 ppm for aromatic protons) and IR (C=O stretch at ~1750 cm). LC-MS can monitor reaction progress, while HPLC with chiral columns ensures enantiomeric purity in asymmetric syntheses .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of 3-[4-(hydroxymethyl)phenyl]-2-oxazolidinone derivatives?
- Methodological Answer : Molecular docking and dynamics simulations (e.g., using AutoDock Vina or GROMACS) can model interactions with biological targets. For instance, PubChem CID-24791139 (a structurally related oxazolidinone) was docked into kinase active sites to assess binding affinity. QSAR models trained on logP and polar surface area data further optimize pharmacokinetic properties .
Q. What metabolic pathways are anticipated for hydroxymethylphenyl-substituted oxazolidinones, and how can metabolites be identified?
- Methodological Answer : Phase I metabolism (oxidation, hydrolysis) likely dominates. In vitro studies using liver microsomes (human or rodent) with LC-HRMS can track metabolic fate. For example, analogs like 5-CA-2-HM-MCBX undergo hydroxylation at the hydroxymethyl group, forming carboxylic acid derivatives. Stable isotope labeling or MS/MS fragmentation patterns aid in metabolite annotation .
Q. How does the hydroxymethyl group influence the stability and reactivity of the oxazolidinone ring under physiological conditions?
- Methodological Answer : The hydroxymethyl group enhances hydrophilicity but may increase susceptibility to hydrolysis. Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation kinetics. Buffered solutions (pH 1.2–7.4) simulate gastric/plasma environments, while Arrhenius plots predict shelf-life. Protective strategies (e.g., prodrug formulation) mitigate premature degradation .
Q. What strategies address contradictions in reported biological activities of oxazolidinone derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility. For antimicrobial oxazolidinones, minimum inhibitory concentration (MIC) assays against reference strains (e.g., S. aureus ATCC 29213) reduce inter-lab variability. Meta-analyses of structure-activity relationships (SAR) reconcile divergent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
